molecular formula C25H29N3OS B3299867 N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899934-43-1

N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B3299867
CAS No.: 899934-43-1
M. Wt: 419.6 g/mol
InChI Key: ZDXIWGBFLZPHRO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanyl-acetamide moiety at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c1-18-12-13-21(16-19(18)2)26-22(29)17-30-24-23(20-10-6-5-7-11-20)27-25(28-24)14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXIWGBFLZPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a spirocyclic structure that is often associated with various biological activities. Its unique chemical properties make it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound

The structural formula highlights the presence of a spirocyclic moiety, which is crucial for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular responses.

Research indicates that compounds with similar structures often exhibit significant interactions with protein targets, leading to potential therapeutic effects.

Biological Activity Data

Recent studies have focused on the biological activities of related compounds within the same chemical class. Here are some findings relevant to this compound:

Activity IC50 Value Cell Type/Model Reference
Enzyme Inhibition7.5 μMCancer Cell Lines
Cytotoxicity0.3 μMALL and NB Cancer Cell Lines
Receptor ModulationNot specifiedNeutrophils

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 0.3 μM, indicating its potential as an anticancer agent. The study highlighted that the compound was more effective against acute lymphoblastic leukemia (ALL) cells compared to neuroblastoma (NB) cells .
  • Enzyme Interaction Studies : Another research indicated that related compounds could inhibit superoxide anion production in human neutrophils through a specific pathway involving protein phosphatase 2A activation . This suggests that this compound may similarly influence inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ():

  • Substituents :

  • Spiro core : 3-(3,4-Dichlorophenyl) group (electron-withdrawing Cl atoms).
  • Acetamide side chain : N-(4-methoxyphenyl) (electron-donating OCH₃).
    • Molecular Weight : 490.44 g/mol (vs. hypothetical ~470–480 g/mol for the target compound).
    • Key Differences :
  • The 3,4-dichlorophenyl and 4-methoxyphenyl substituents contrast with the target compound’s 3,4-dimethylphenyl and phenyl groups, altering electronic and steric profiles. Chlorine atoms increase hydrophobicity and metabolic stability, whereas methyl groups may enhance lipophilicity without significant electronic effects .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ():

  • Substituents :

  • Core: Pyrazolone ring (planar, conjugated system) vs. spirocyclic diazaspiro core (non-planar, constrained geometry).
  • Acetamide side chain : 3,4-Dichlorophenyl group.
    • Conformational Flexibility : Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating significant rotational freedom absent in rigid spiro systems .
    • Biological Relevance : Pyrazolone derivatives often exhibit anti-inflammatory or analgesic activity, whereas spirocyclic acetamides may target neurological or antimicrobial pathways.

Tabulated Comparison:

Property Target Compound 3,4-Dichloro/Methoxy Analog () Pyrazolone Analog ()
Core Structure 1,4-Diazaspiro[4.6]undeca-diene 1,4-Diazaspiro[4.6]undeca-diene Pyrazolone
Aryl Substituents 3-Phenyl, 3,4-dimethylphenyl 3-(3,4-Dichlorophenyl), 4-methoxyphenyl 3,4-Dichlorophenyl, phenylpyrazolone
Molecular Weight (g/mol) ~475 (estimated) 490.44 406.27 (C19H17Cl2N3O2)
Electronic Effects Moderate lipophilicity (Me) Strong electron-withdrawal (Cl) Mixed (Cl + conjugated pyrazolone)
Conformation Rigid spiro system Rigid spiro system Flexible dihedral angles (44.5°–77.5°)

Research Findings and Implications

Spectroscopic Characterization:

  • IR Spectroscopy : Acetamide C=O stretches appear near 1680 cm⁻¹, while NH stretches occur at 3200–3400 cm⁻¹ (consistent with ) .
  • NMR Data : Protons on spirocyclic CH₂ groups resonate at δ 1.9–2.8 ppm, while aromatic protons appear between δ 6.4–7.8 ppm (DMSO-d₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

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